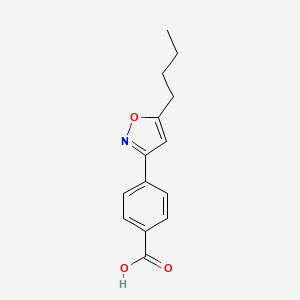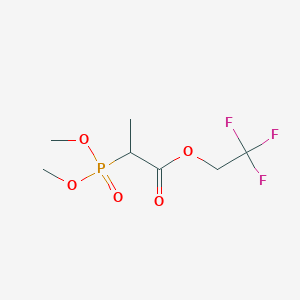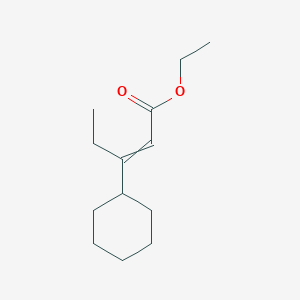![molecular formula C30H32N4O7S B14198518 L-Phenylalaninamide, N-[(4-methoxyphenyl)acetyl]-L-phenylalanyl-4-(1,1-dioxido-3-oxo-5-isothiazolidinyl)-(9CI)](/img/structure/B14198518.png)
L-Phenylalaninamide, N-[(4-methoxyphenyl)acetyl]-L-phenylalanyl-4-(1,1-dioxido-3-oxo-5-isothiazolidinyl)-(9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Phenylalaninamide, N-[(4-methoxyphenyl)acetyl]-L-phenylalanyl-4-(1,1-dioxido-3-oxo-5-isothiazolidinyl)-(9CI) is a complex organic compound with the molecular formula C30H32N4O7S and a molecular weight of 592.70 g/mol. This compound is characterized by its intricate structure, which includes multiple functional groups such as amides, phenyl rings, and a sulfonyl group. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of L-Phenylalaninamide, N-[(4-methoxyphenyl)acetyl]-L-phenylalanyl-4-(1,1-dioxido-3-oxo-5-isothiazolidinyl)-(9CI) involves multiple steps, starting from basic organic compounds. The process typically includes:
Formation of the Phenylalaninamide Backbone: This step involves the reaction of L-phenylalanine with an appropriate amine to form the phenylalaninamide backbone.
Acetylation: The phenylalaninamide is then acetylated using 4-methoxyphenylacetic acid under acidic conditions to introduce the acetyl group.
Coupling with Isothiazolidinone: The final step involves coupling the acetylated phenylalaninamide with 1,1-dioxido-3-oxo-5-isothiazolidinyl under basic conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow synthesis and automated reaction monitoring.
Análisis De Reacciones Químicas
Types of Reactions
L-Phenylalaninamide, N-[(4-methoxyphenyl)acetyl]-L-phenylalanyl-4-(1,1-dioxido-3-oxo-5-isothiazolidinyl)-(9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the amide groups to amines.
Substitution: Nucleophilic substitution reactions can occur at the phenyl rings, especially in the presence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Strong nucleophiles like sodium methoxide or potassium tert-butoxide.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
L-Phenylalaninamide, N-[(4-methoxyphenyl)acetyl]-L-phenylalanyl-4-(1,1-dioxido-3-oxo-5-isothiazolidinyl)-(9CI) is used in various scientific research fields:
Chemistry: As a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: In the study of enzyme-substrate interactions and protein folding.
Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.
Mecanismo De Acción
The mechanism of action of L-Phenylalaninamide, N-[(4-methoxyphenyl)acetyl]-L-phenylalanyl-4-(1,1-dioxido-3-oxo-5-isothiazolidinyl)-(9CI) involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity. The sulfonyl group plays a crucial role in its binding affinity and specificity. The pathways involved include inhibition of enzyme activity and modulation of protein-protein interactions.
Comparación Con Compuestos Similares
Similar Compounds
- N-Acetyl-L-phenylalanyl-4-[(5S)-1,1-dioxido-3-oxo-1,2-thiazolidin-5-yl]-L-phenylalaninamide .
- L-Phenylalaninamide, N2-[(4-methoxyphenyl)sulfonyl]-L-arginyl- .
Uniqueness
L-Phenylalaninamide, N-[(4-methoxyphenyl)acetyl]-L-phenylalanyl-4-(1,1-dioxido-3-oxo-5-isothiazolidinyl)-(9CI) stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity.
Propiedades
Fórmula molecular |
C30H32N4O7S |
|---|---|
Peso molecular |
592.7 g/mol |
Nombre IUPAC |
(2S)-N-[(2S)-1-amino-1-oxo-3-[4-(1,1,3-trioxo-1,2-thiazolidin-5-yl)phenyl]propan-2-yl]-2-[[2-(4-methoxyphenyl)acetyl]amino]-3-phenylpropanamide |
InChI |
InChI=1S/C30H32N4O7S/c1-41-23-13-9-21(10-14-23)17-27(35)32-25(16-19-5-3-2-4-6-19)30(38)33-24(29(31)37)15-20-7-11-22(12-8-20)26-18-28(36)34-42(26,39)40/h2-14,24-26H,15-18H2,1H3,(H2,31,37)(H,32,35)(H,33,38)(H,34,36)/t24-,25-,26?/m0/s1 |
Clave InChI |
IOXLNLDZDBKHBN-NPGWBMRXSA-N |
SMILES isomérico |
COC1=CC=C(C=C1)CC(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CC3=CC=C(C=C3)C4CC(=O)NS4(=O)=O)C(=O)N |
SMILES canónico |
COC1=CC=C(C=C1)CC(=O)NC(CC2=CC=CC=C2)C(=O)NC(CC3=CC=C(C=C3)C4CC(=O)NS4(=O)=O)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-({4-[(2,4,6-Trimethylphenyl)methyl]pyrimidin-2-yl}amino)benzonitrile](/img/structure/B14198435.png)
![4-Phenyl-1-{[3-(2,4,6-trimethylphenyl)prop-2-yn-1-yl]oxy}but-3-yn-2-one](/img/structure/B14198448.png)
![1-[(2S,3S)-1,3-dinitropentan-2-yl]-4-methoxybenzene](/img/structure/B14198449.png)
![4-Methyl-2-[3-(trifluoromethyl)phenyl]thiophene](/img/structure/B14198451.png)
![Methyl (7-oxabicyclo[4.1.0]hepta-2,4-dien-3-yl)acetate](/img/structure/B14198459.png)
![4-[3-(Triisocyanatosilyl)propyl]phenyl 2-methylprop-2-enoate](/img/structure/B14198472.png)


![[3-[(1S)-1-phenylethoxy]phenyl]thiourea](/img/structure/B14198491.png)
![2-(3-Fluorophenyl)-3-[(3-fluorophenyl)methyl]-1,3-thiazolidin-4-one](/img/structure/B14198492.png)
![2-[(3-Chlorophenyl)methyl]-3-methoxy-3-oxopropanoate](/img/structure/B14198495.png)
![9H-Carbazole, 3-bromo-9-[(ethenyloxy)methyl]-](/img/structure/B14198510.png)


